D2 Receptor Low-Affinity Agonist Activity
The target compound shows agonist activity at the human dopamine D2 receptor, quantified by stimulation of [35S]GTPγS binding in HEK293 cells [1]. In contrast, the endogenous agonist dopamine exhibits a reported Ki for the human D2 receptor in the range of approximately 5 to 500 nM depending on assay conditions and receptor reserve [2]. This indicates that the target compound is a weak partial agonist or low-affinity full agonist at the D2 receptor, a property that may offer advantages in paradigms requiring graded D2 activation without the risk of full receptor desensitization or internalization.
| Evidence Dimension | D2 receptor agonist activity (Ki / functional GTPγS) |
|---|---|
| Target Compound Data | Ki = 2.80E+3 nM (2.8 μM) |
| Comparator Or Baseline | Endogenous agonist dopamine: Ki approximately 5–500 nM at human D2 receptor |
| Quantified Difference | Target is approximately 5.6- to 560-fold less potent than dopamine |
| Conditions | Human D2 receptor expressed in HEK293 cells; [35S]GTPγS functional binding assay, 30 min incubation (target compound); dopamine data from literature across multiple cell lines and assay formats |
Why This Matters
Selecting a low-affinity D2 agonist scaffold can reduce over-activation artifacts in disease-relevant cellular assays, distinguishing the compound for functional selectivity studies over orthosteric high-affinity probes.
- [1] BindingDB. (2012). Entry BDBM50348761 (CHEMBL1806867): Agonist activity at dopamine D2 receptor expressed in HEK293 cells assessed as stimulation of [35S]GTPgammaS binding. View Source
- [2] Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. View Source
